molecular formula C17H16BrNO2 B8706710 (4-Bromophenyl)(2-phenylmorpholino)methanone

(4-Bromophenyl)(2-phenylmorpholino)methanone

Cat. No. B8706710
M. Wt: 346.2 g/mol
InChI Key: CNOPPNCCNUMFTD-UHFFFAOYSA-N
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Patent
US07595397B2

Procedure details

5 g of p-Bromobenzoic acid, 4.966 g 3-Phenylmorpholine HCl, 5.245 g EDC, 3.696 g HOBt and 4.766 mL Hunig's Base in 25 mL DMF was stirred at room temperature overnight. The reaction was diluted with water and extracted with ethyl acetate. The organic layers were combined, washed with 1N HCl, aqueous saturated sodium bicarbonate solution and brine. The organics were concentrated in vacuo and purified by flash chromatography to afford product. Wt: 1.335 g, 77% yield. ES MS m/z 346/348
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.966 g
Type
reactant
Reaction Step One
Name
Quantity
3.696 g
Type
reactant
Reaction Step One
Quantity
4.766 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5.245 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.Cl.C1([CH:18]2[CH2:23][O:22][CH2:21][CH2:20][NH:19]2)C=CC=CC=1.[CH:24]1[CH:25]=[CH:26][C:27]2N(O)N=N[C:28]=2[CH:29]=1.CCN(C(C)C)C(C)C>CN(C=O)C.O.C(Cl)CCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([N:19]2[CH2:20][CH2:21][O:22][CH:23]([C:28]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:29]=3)[CH2:18]2)=[O:8])=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Name
Quantity
4.966 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)C1NCCOC1
Name
Quantity
3.696 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
4.766 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5.245 g
Type
solvent
Smiles
C(CCl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with 1N HCl, aqueous saturated sodium bicarbonate solution and brine
CONCENTRATION
Type
CONCENTRATION
Details
The organics were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
CUSTOM
Type
CUSTOM
Details
to afford product

Outcomes

Product
Name
Type
Smiles
BrC1=CC=C(C=C1)C(=O)N1CC(OCC1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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